(5-Methoxyisoquinolin-3-yl)methanamine
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Overview
Description
(5-Methoxyisoquinolin-3-yl)methanamine is a chemical compound belonging to the isoquinoline family Isoquinolines are nitrogen-containing heterocyclic compounds that are structurally similar to quinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxyisoquinolin-3-yl)methanamine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions, can be employed to synthesize isoquinoline derivatives . Another method involves the intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts or metal-free processes, such as those involving hypervalent iodine/TEMPO-mediated oxidation, can be employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
(5-Methoxyisoquinolin-3-yl)methanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The methoxy and methanamine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: PhI(OAc)2, TEMPO
Reducing agents: Hydrogen gas, metal hydrides
Substitution reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
(5-Methoxyisoquinolin-3-yl)methanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Methoxyisoquinolin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors or enzymes, modulating their activity and leading to specific biological effects. For example, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- (Isoquinolin-3-yl)methanamine
- (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine
- C-(4,5,6-trimethoxyindan-1-yl)methanamine
Uniqueness
(5-Methoxyisoquinolin-3-yl)methanamine is unique due to the presence of the methoxy group at the 5-position, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C11H12N2O |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
(5-methoxyisoquinolin-3-yl)methanamine |
InChI |
InChI=1S/C11H12N2O/c1-14-11-4-2-3-8-7-13-9(6-12)5-10(8)11/h2-5,7H,6,12H2,1H3 |
InChI Key |
AXPJWLQMIRHDFG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=C(N=C2)CN |
Origin of Product |
United States |
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